N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a cyclopentathiophene core, and a dihydropyridazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with cyclopentathiophene derivatives under controlled conditions to form the intermediate compound. This intermediate is further subjected to cyclization and functionalization reactions to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A compound used as a precursor for synthesizing other organic molecules.
Heparinoid: A compound with structures similar to heparin, found in marine organisms and used for its anticoagulant properties.
Properties
Molecular Formula |
C25H22N4O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C25H22N4O4S/c1-15-7-9-16(10-8-15)29-12-11-19(30)22(28-29)24(32)27-25-21(18-5-2-6-20(18)34-25)23(31)26-14-17-4-3-13-33-17/h3-4,7-13H,2,5-6,14H2,1H3,(H,26,31)(H,27,32) |
InChI Key |
LEEJMXTXEGDECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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